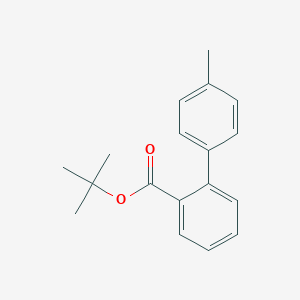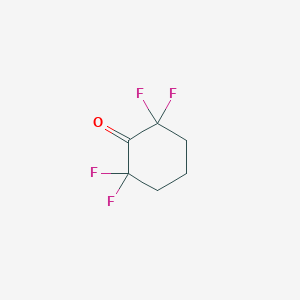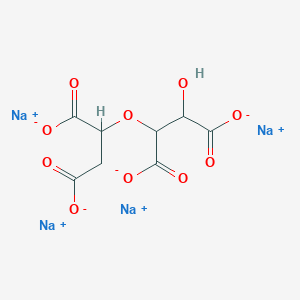
Triflato de isopropilo
Descripción general
Descripción
Isopropyl triflate, also known as isopropyl trifluoromethanesulfonate, is an organic compound with the chemical formula C₄H₇F₃O₃S. It is a colorless liquid that is highly reactive and used primarily in organic synthesis. The compound is known for its ability to act as a potent alkylating agent, introducing an isopropyl group to various nucleophiles.
Aplicaciones Científicas De Investigación
Isopropyl triflate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for alkylation and acylation reactions, crucial for creating diverse organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It plays a significant role in the synthesis of various drugs due to its efficient alkylation and acylation capabilities.
Polymer Chemistry: It facilitates the modification of polymers by introducing functional groups, altering their properties, and creating new materials with desired characteristics.
Mecanismo De Acción
Target of Action
Isopropyl triflate, also known as isopropyl trifluoromethanesulfonate , is a chemical compound used in various organic reactions. It is primarily used as a reagent in the synthesis of various organic compounds . The primary targets of isopropyl triflate are the organic compounds that it helps synthesize.
Mode of Action
Isopropyl triflate acts as a leaving group in organic reactions . It is highly reactive due to the triflate anion, which is a superb leaving group . This allows it to participate in nucleophilic substitution reactions, Suzuki reactions, and Heck reactions .
Biochemical Pathways
The exact biochemical pathways affected by isopropyl triflate are dependent on the specific organic reactions it is used in. For instance, in the synthesis of antidepressant molecules, isopropyl triflate may be involved in metal-catalyzed reactions . .
Result of Action
The result of isopropyl triflate’s action is the successful synthesis of various organic compounds. For example, it has been used in the synthesis of antidepressant molecules . The specific molecular and cellular effects of isopropyl triflate’s action would depend on the particular organic compounds it helps synthesize.
Action Environment
The action of isopropyl triflate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect its reactivity and stability . It is also worth noting that isopropyl triflate is sensitive to nucleophilic reagents, such as water . Therefore, it should be stored and handled under appropriate conditions to maintain its reactivity and stability.
Análisis Bioquímico
Biochemical Properties
Isopropyl triflate is known to be a useful research chemical, often used as an alkylating agent
Cellular Effects
For instance, isopropanol has been found to have immunosuppressive effects, down-regulating cytokine production and altering transcriptional pathways in activated lymphocytes . Whether Isopropyl triflate has similar effects on cell function remains to be explored.
Metabolic Pathways
Related compounds, such as isopropanol, have been shown to be involved in certain metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropyl triflate is typically synthesized through the reaction of isopropyl alcohol with trifluoromethanesulfonic acid. The reaction is carried out under acidic conditions, often using acid catalysts such as acid resins or acidic ionic liquids . The general reaction can be represented as:
C3H7OH+CF3SO3H→C3H7OSO2CF3+H2O
Industrial Production Methods: In industrial settings, the production of isopropyl triflate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl triflate undergoes various types of reactions, including:
Nucleophilic Substitution: It is highly reactive in nucleophilic substitution reactions due to the excellent leaving group ability of the triflate anion.
Acylation: It can act as an acylating agent, forming ester or amide bonds with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Alcohols, phenols, amines, and thiols are common nucleophiles that react with isopropyl triflate.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound.
Major Products:
Alkylation Products:
Acylation Products: Formation of esters and amides from the reaction with nucleophiles.
Comparación Con Compuestos Similares
Methyl Triflate: Known for its use in methylation reactions.
Ethyl Triflate: Used in ethylation reactions.
Tosylates and Mesylates: These compounds are also used as alkylating agents but are less reactive compared to triflates.
Isopropyl triflate stands out due to its unique combination of reactivity and stability, making it a valuable reagent in various chemical transformations.
Propiedades
IUPAC Name |
propan-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c1-3(2)10-11(8,9)4(5,6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBHBQUEAGIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes isopropyl triflate such a reactive alkylating agent?
A: Triflates, in general, are excellent leaving groups due to the electron-withdrawing nature of the trifluoromethanesulfonate group. This makes the carbon atom bonded to the triflate group highly susceptible to nucleophilic attack. Isopropyl triflate, specifically, exhibits high reactivity in substitution reactions with various nucleophiles, including alcohols [, ].
Q2: Can you give some examples of how isopropyl triflate has been used in synthesis?
A: Certainly! One study utilized isopropyl triflate to alkylate chiral oxazolidinone enolates as a key step in the enantioselective synthesis of propylisopropyl acetamide (PID), a potential antiepileptic drug []. Additionally, isopropyl triflate has been employed to alkylate the P=X (X=O, S) moiety in N-thiophosphorylated and N-phosphorylated iminophosphoranes, serving as model compounds for dendrimer synthesis [].
Q3: Are there any limitations or challenges associated with using isopropyl triflate?
A: While a powerful reagent, isopropyl triflate's high reactivity can sometimes be a double-edged sword. For example, when reacting with alcohols, the choice of base and solvent can significantly influence the reaction outcome. One study found that using sodium sulfate as a base led to the formation of a mixture of isomeric ethers when isopropyl triflate reacted with 2,2-dinitropropanol, while potassium carbonate provided cleaner reactions with primary alcohols [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide](/img/structure/B56882.png)
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)



